4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile
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Overview
Description
4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE is a complex heterocyclic compound that features a thieno[3,2-d]isothiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as amino, cyano, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE typically involves the following steps:
Formation of the Thieno[3,2-d]isothiazole Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives, under specific conditions.
Introduction of Functional Groups: The amino, cyano, and sulfanyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Its heterocyclic core can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-AMINO-3-[(CYANOMETHYL)SULFANYL]THIENO[3,2-D]ISOTHIAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but differ in the functional groups attached.
Thieno[3,4-b]pyridines: These compounds have a different arrangement of the heterocyclic rings but exhibit similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in different scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C8H4N4S3 |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-amino-3-(cyanomethylsulfanyl)thieno[3,2-d][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N4S3/c9-1-2-13-7-5-6(11)4(3-10)14-8(5)15-12-7/h2,11H2 |
InChI Key |
WFVMTOBQQDWVFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)SC1=NSC2=C1C(=C(S2)C#N)N |
Origin of Product |
United States |
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